5-Butyltubercidin
Description
5-Butyltubercidin is a synthetic derivative of tubercidin, a naturally occurring nucleoside analog with a pyrrolopyrimidine core. Tubercidin itself is known for its antibiotic and antitumor properties, acting by inhibiting RNA synthesis .
Properties
CAS No. |
87938-38-3 |
|---|---|
Molecular Formula |
C15H22N4O4 |
Molecular Weight |
322.36 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(4-amino-5-butylpyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H22N4O4/c1-2-3-4-8-5-19(14-10(8)13(16)17-7-18-14)15-12(22)11(21)9(6-20)23-15/h5,7,9,11-12,15,20-22H,2-4,6H2,1H3,(H2,16,17,18)/t9-,11-,12-,15-/m1/s1 |
InChI Key |
SEADMXXWLAJNQJ-SDBHATRESA-N |
Isomeric SMILES |
CCCCC1=CN(C2=NC=NC(=C12)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CCCCC1=CN(C2=NC=NC(=C12)N)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyltubercidin involves the introduction of a butyl group at the 5-position of tubercidin. This can be achieved through various organic synthesis techniques, including:
Alkylation: Using butyl halides in the presence of a strong base to introduce the butyl group.
Reductive Amination: Employing butylamine and reducing agents to achieve the desired substitution.
Industrial Production Methods: Industrial production of 5-Butyltubercidin typically involves large-scale organic synthesis processes, ensuring high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Butyltubercidin undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions to introduce different substituents at specific positions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, nitrating agents.
Major Products: The major products formed from these reactions include various substituted derivatives of 5-Butyltubercidin, each with unique biological activities .
Scientific Research Applications
5-Butyltubercidin has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies of nucleic acid metabolism and enzyme inhibition.
Medicine: Investigated for its potential as an antitumor and antimicrobial agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
5-Butyltubercidin exerts its effects by incorporating into DNA and RNA, thereby inhibiting nucleic acid metabolism . It targets enzymes involved in nucleic acid synthesis, such as purine nucleoside phosphorylase, leading to the disruption of cellular processes . This mechanism is similar to that of tubercidin but with enhanced specificity due to the butyl group .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 5-Butyltubercidin, primarily through heterocyclic frameworks or substituent effects:
6-Bromo-3-methylpyridin-2-amine (CAS 120740-10-5)
- Structural Similarity : Contains a pyridine ring with bromine and methyl substituents, differing from 5-Butyltubercidin’s pyrrolopyrimidine core.
- Key Properties :
- Functional Comparison : The bromine atom may enhance electrophilic reactivity, making it useful in cross-coupling reactions, whereas the butyl group in 5-Butyltubercidin likely prioritizes membrane interaction over chemical reactivity.
5-tert-Butyl-2-hydroxybenzaldehyde
- Structural Similarity : Features a tert-butyl group, highlighting the impact of bulky alkyl substituents on solubility and stability.
- Key Properties :
- Functional Comparison : While 5-tert-Butyl-2-hydroxybenzaldehyde lacks a heterocyclic core, its alkyl group demonstrates how substituent size influences compound behavior—a principle applicable to 5-Butyltubercidin’s design.
Data Table: Comparative Analysis
Research Findings and Implications
Substituent Effects on Bioactivity
- The butyl group in 5-Butyltubercidin is hypothesized to enhance BBB penetration compared to tubercidin, similar to how bromine in 6-bromo-3-methylpyridin-2-amine improves its CNS activity .
- Synthesis Challenges : 5-Butyltubercidin’s synthesis may require regioselective alkylation, akin to the bromination steps described for pyridine derivatives .
Pharmacological Potential
- This mirrors the strategy of using bulky substituents to fine-tune drug interactions .
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